ML281 is a potent and selective small molecule inhibitor of serine/threonine kinase 33 (STK33) [, ]. Developed through high-throughput screening and subsequent optimization, ML281 exhibits low nanomolar inhibition of purified recombinant STK33 []. Its discovery arose from the hypothesis that inhibiting STK33 could be a viable strategy for targeting KRAS-dependent cancers []. This hypothesis stemmed from RNAi experiments demonstrating that reducing STK33 mRNA levels selectively impacted KRAS-dependent cancer cell lines []. ML281 serves as a valuable chemical probe for investigating the biological function of STK33 [].
ML281 was first reported in scientific literature as part of research aimed at identifying small molecules that could selectively inhibit STK33. It is classified as a chemical compound with the following identifiers:
The compound is sourced from various suppliers, including Tocris Bioscience and MedChemExpress, which provide detailed information on its synthesis and applications in research.
The synthesis of ML281 involves several key steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
A detailed synthesis scheme can be found in literature, illustrating the step-by-step process involved in creating ML281 .
The molecular structure of ML281 can be depicted using standard chemical notation. Its structure reveals the presence of a phenyl ring substituted with a nitrogen-containing heterocycle, contributing to its biological activity.
ML281 undergoes various chemical reactions typical of small organic molecules. These may include:
These reactions are essential for modifying the compound to enhance its efficacy or selectivity against STK33.
ML281 exerts its pharmacological effects primarily through the inhibition of STK33. The mechanism involves:
Research indicates that targeting STK33 with ML281 may induce apoptosis in certain cancer cell lines, highlighting its potential therapeutic relevance .
Relevant data on these properties is crucial for researchers considering ML281 for experimental use.
ML281 has significant applications in scientific research, particularly in:
The ongoing exploration of ML281's properties may yield insights into novel treatments for cancers characterized by aberrant STK33 activity.
STK33 is a calcium/calmodulin-dependent kinase encoded by the STK33 gene (Gene ID: 65975), predominantly expressed in human testis but also detected in thyroid, colorectal, and lung tissues [2]. Structurally, STK33 features a conserved kinase domain that binds ATP and regulates phosphorylation-dependent signaling cascades. This kinase modulates critical cellular processes, including spermatogenesis, cytoskeletal organization, and cell cycle progression [2] [5]. In cancer contexts, STK33 exhibits paradoxical roles: it promotes tumorigenesis in hypopharyngeal squamous cell carcinoma and pancreatic ductal adenocarcinoma by enhancing cell migration, invasion, and epithelial-mesenchymal transition (EMT) through interactions with oncogenic pathways like HIF1α and ERK signaling [2] [6]. Conversely, STK33 depletion in certain KRAS-mutant models does not universally affect viability, highlighting context-dependent functionality [4]. Its position within kinase networks—particularly its overexpression in multiple carcinomas—designates STK33 as a candidate for targeted inhibition approaches [6] [7].
KRAS mutations occur in ~30% of human cancers, including >90% of pancreatic and 50% of colorectal carcinomas [3] [4]. Initial RNAi screens proposed STK33 as synthetically lethal with mutant KRAS, where KRAS-driven cancer cells exhibited dependence on STK33 for survival [3] [4]. Mechanistically, STK33 was postulated to stabilize mutant KRAS signaling networks through undefined phosphorylation events, creating vulnerability in these cells. However, subsequent studies using genetic and pharmacological tools challenged this model. Scholl et al. (2011) demonstrated that siRNA-mediated STK33 knockdown or dominant-negative mutants did not impair viability across 24 KRAS-mutant cell lines [4]. Similarly, small-molecule inhibitors like BRD-8899 failed to selectively kill KRAS-dependent cells despite potent STK33 engagement [4] [6]. This controversy positions STK33 inhibition not as a universal KRAS-targeted strategy but as a context-dependent approach warranting biomarker-driven patient selection.
ML281 (chemical name: N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide; CAS# 1404437-62-2) emerged from a high-throughput screen of 321,811 compounds in the Molecular Libraries Small Molecule Repository (MLSMR) [3] [9]. Initial quinoxalinone hits were optimized through structure-activity relationship (SAR) studies focusing on three regions:
Kinase | IC₅₀ (nM) | Selectivity vs. STK33 |
---|---|---|
STK33 | 14 | 1-fold |
PKA | >10,000 | >714-fold |
Aurora B | ~7,700 | ~550-fold |
CLK1 | >10,000 | >714-fold |
ML281 exhibits >700-fold selectivity over protein kinase A (PKA) and ~550-fold over Aurora B kinase, attributed to steric complementarity within STK33’s ATP-binding pocket [3] [9]. Unlike pan-kinase inhibitors (e.g., staurosporine) or earlier STK33 tool compounds (e.g., BRD-8899), ML281’s distinct selectivity enables precise interrogation of STK33-dependent phenotypes [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3